Technical Documentation Center

6-Methylene Progesterone Acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methylene Progesterone Acetate
  • CAS: 32634-95-0

Core Science & Biosynthesis

No content available

This section has no published content on the current product page yet.

Protocols & Analytical Methods

Method

Quantitative Analysis of 6-Methylene Progesterone Acetate using a Validated LC-MS/MS Method

An Application Note for Drug Development Professionals Abstract This document details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 6-meth...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 6-methylene progesterone acetate. As a known impurity and derivative of medroxyprogesterone acetate, precise measurement of this compound is critical for pharmaceutical quality control and drug safety assessment.[1][2] The protocols herein provide a comprehensive guide for researchers and drug development professionals, covering sample preparation from biological matrices, optimized chromatographic separation, and specific mass spectrometric parameters. The causality behind experimental choices is explained to ensure adaptability and methodological soundness.

Introduction and Scientific Context

6-Methylene progesterone acetate (also known as 17-(Acetyloxy)-6-methylenepregn-4-ene-3,20-dione) is a steroid derivative recognized as an impurity of Medroxyprogesterone 17-Acetate.[1][2] Medroxyprogesterone acetate is a widely used synthetic progestin in hormone therapy and contraception. The presence of impurities, even in trace amounts, can impact the safety and efficacy profile of a drug product. Therefore, regulatory bodies mandate the rigorous monitoring and control of such substances.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for analyzing steroids in complex matrices due to its superior sensitivity, specificity, and wide linear range, overcoming the limitations of traditional immunoassays.[3][4] This application note presents a complete workflow, grounded in established principles of steroid analysis, to reliably quantify 6-methylene progesterone acetate.

Chemical Profile: 6-Methylene Progesterone Acetate

  • Molecular Formula: C₂₄H₃₂O₄[5]

  • Molecular Weight: 384.51 g/mol [5]

  • CAS Number: 32634-95-0[1]

  • Structure: (Self-generated image, structure confirmed by sources[5])

Experimental Workflow and Causality

The analytical workflow is designed for accuracy and high throughput, incorporating essential steps from sample extraction to data acquisition. Each stage is optimized to ensure minimal matrix interference and maximum analyte recovery.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Biological Matrix (e.g., Serum/Plasma) p2 Spike Internal Standard (e.g., Progesterone-d9) p1->p2 Ensure Accuracy p3 Liquid-Liquid Extraction (LLE) with Methyl Tert-Butyl Ether (MTBE) p2->p3 Isolate Analyte p4 Evaporation to Dryness (Nitrogen Stream) p3->p4 p5 Reconstitution in Mobile Phase p4->p5 Prepare for Injection a1 Injection into UHPLC System p5->a1 a2 Chromatographic Separation (Reversed-Phase C18 Column) a1->a2 a3 Ionization (Positive ESI Mode) a2->a3 a4 Tandem Mass Spectrometry (MRM Detection) a3->a4 d1 Peak Integration & Quantification a4->d1 d2 Reporting & Validation d1->d2

Caption: High-level experimental workflow for LC-MS/MS analysis.

Detailed Protocols and Methodologies

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a robust and cost-effective technique for extracting steroids from complex biological fluids like plasma or serum. It works by partitioning the analyte of interest into an immiscible organic solvent, leaving behind proteins and other polar interferences.[6][7]

Protocol:

  • Aliquoting: Pipette 200 µL of the sample (e.g., human serum) into a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of an internal standard working solution (e.g., 50 ng/mL Progesterone-d9 in methanol). The use of a stable isotope-labeled IS is crucial as it co-elutes with the analyte and effectively corrects for variations in extraction recovery and matrix effects.[6]

  • Vortexing: Briefly vortex the mixture for 10 seconds to ensure homogeneity.

  • Extraction: Add 1 mL of a water-immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or a 1:1 mixture of MTBE and ethyl acetate.[8] These solvents provide excellent recovery for steroids.

  • Mixing: Vortex vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 13,000 rpm for 5 minutes to achieve complete phase separation.

  • Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge at 13,000 rpm for 5 minutes. Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Liquid Chromatography (LC) Parameters

The goal of the chromatographic step is to separate 6-methylene progesterone acetate from endogenous matrix components and any isomeric compounds, ensuring accurate quantification. A reversed-phase C18 column is the standard choice for steroid analysis due to its hydrophobicity, which provides excellent retention and separation.[8][9]

Table 1: Optimized Liquid Chromatography Conditions

ParameterRecommended SettingRationale
LC System Agilent 1290 Infinity II or equivalent UHPLC systemUHPLC systems provide high backpressure tolerance, enabling the use of sub-2 µm particle columns for superior efficiency and speed.
Column Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm[8]Provides high-resolution separation for steroid isomers and is stable over a wide pH range.
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a common modifier that acidifies the mobile phase, promoting protonation of the analyte for enhanced ESI+ sensitivity.[10]
Mobile Phase B Methanol with 0.1% Formic AcidMethanol is an effective organic solvent for eluting steroids. Acetonitrile can also be used and may offer different selectivity.[10]
Flow Rate 0.4 mL/minA typical flow rate for 2.1 mm ID columns, balancing analysis time with separation efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[11]
Injection Volume 5 µLA small injection volume minimizes potential column overload and peak distortion.
Gradient Elution 0-1 min (50% B), 1-5 min (50% to 95% B), 5-6 min (95% B), 6.1-7 min (50% B)A gradient elution is essential for effectively separating the analyte from early-eluting matrix components and ensuring a sharp peak.
Mass Spectrometry (MS/MS) Parameters

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides unparalleled specificity and sensitivity. The instrument is set to monitor a specific precursor-to-product ion transition for the analyte and the internal standard.

Ionization and Fragmentation:

6-Methylene progesterone acetate is expected to ionize efficiently in positive electrospray ionization (ESI+) mode, forming a protonated molecule [M+H]⁺ at m/z 385.5. In the collision cell, this precursor ion is fragmented to produce characteristic product ions. A primary fragmentation pathway for steroids containing an acetate group is the neutral loss of acetic acid (60.05 Da).[12][13]

G parent Precursor Ion [M+H]⁺ m/z 385.5 loss Collision-Induced Dissociation (CID) Neutral Loss of Acetic Acid (CH₃COOH) parent->loss product1 Product Ion (Quantifier) [M+H - 60]⁺ m/z 325.5 loss->product1 product2 Product Ion (Qualifier) Backbone Fragment (e.g., m/z 109.1) loss->product2

Caption: Proposed fragmentation pathway for 6-methylene progesterone acetate.

Table 2: Optimized Mass Spectrometry and MRM Conditions

ParameterAnalyte: 6-Methylene Progesterone AcetateIS: Progesterone-d9Rationale
MS System Agilent 6490 Triple Quadrupole or equivalent-A high-sensitivity triple quadrupole is required for achieving low limits of quantification.
Ionization Mode ESI PositiveESI PositiveSteroids readily form [M+H]⁺ ions in positive mode.[6]
Precursor Ion (Q1) 385.5324.3Represents the protonated molecular ion of the respective compound.
Product Ion (Q3 Quant) 325.5109.1The most intense and stable fragment ion is chosen for quantification to maximize sensitivity.
Product Ion (Q3 Qual) 109.1*97.1A second fragment ion is monitored to confirm analyte identity, increasing method specificity.
Collision Energy (CE) Optimized (e.g., 15 eV)Optimized (e.g., 25 eV)CE must be empirically optimized for each transition to maximize the product ion signal.[3]
Dwell Time 100 ms100 msSufficient time to acquire enough data points across the chromatographic peak for accurate integration.
IonSpray Voltage +5500 V+5500 VOptimized for efficient droplet formation and ionization.[3]
Source Temperature 400 °C400 °CAids in desolvation of the ESI droplets, improving ion generation.[3]

Note: The qualifier ion for 6-methylene progesterone acetate is predicted based on common steroid backbone fragmentation. This transition must be confirmed and optimized empirically with an analytical standard.

Trustworthiness and Method Validation

To ensure the trustworthiness of the results, the described method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Linearity: Establishing a linear relationship between concentration and response over the expected analytical range.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) on different days.

  • Selectivity: Ensuring no interference from endogenous matrix components at the retention time of the analyte.

  • Matrix Effect: Evaluating the ion suppression or enhancement caused by the sample matrix.[14]

  • Recovery: Determining the efficiency of the sample extraction process.[15]

  • Stability: Assessing the stability of the analyte in the biological matrix under various storage conditions.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of 6-methylene progesterone acetate by LC-MS/MS. By detailing optimized parameters for sample preparation, liquid chromatography, and mass spectrometry, this guide serves as a valuable resource for laboratories involved in pharmaceutical analysis and quality control. The emphasis on the causality behind methodological choices empowers scientists to adapt and troubleshoot the protocol for their specific instrumentation and sample types, ensuring the generation of reliable and defensible data.

References

  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Le, T. H., et al. (2020). LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation. Journal of Analytical Methods in Chemistry. [Link]

  • Penning, T. M. (2011). Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications. The Journal of steroid biochemistry and molecular biology. [Link]

  • Sinreih, M., et al. (2015). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PLOS One. [Link]

  • Agilent Technologies. (n.d.). Quantitative Determination of a Panel of Endogenous Steroids in Human Serum by LC/MS/MS. [Link]

  • Yin, X., et al. (2018). A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum. Therapeutic Drug Monitoring. [Link]

  • Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. [Link]

  • precisionFDA. (n.d.). 6-METHYLENEHYDROXYPROGESTERONE ACETATE. [Link]

  • Schurek, J., et al. (2024). Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. Molecules. [Link]

  • Le, T. H., et al. (2020). LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation. ResearchGate. [Link]

  • Wang, S. (2015). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization and Softer Ionization. Journal of Analytical & Bioanalytical Techniques. [Link]

  • NIST. (n.d.). Medroxyprogesterone acetate. NIST WebBook. [Link]

  • Coompo. (n.d.). 6-Methylene Progesterone Acetate. [Link]

  • Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • ResearchGate. (2018). Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS. [Link]

  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

  • Zhang, H., et al. (2010). Determination of medroxyprogesterone acetate in human plasma by LC-MS/MS spectrometry. Chinese Journal of New Drugs. [Link]

  • Phillipou, G., et al. (1985). Specific and sensitive quantitation of medroxyprogesterone acetate in human serum by gas chromatography-mass spectrometry. Journal of Steroid Biochemistry. [Link]

  • GSRS. (n.d.). 6-METHYLENEHYDROXYPROGESTERONE ACETATE. [Link]

  • Scrivens, G. E., et al. (2022). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Sinreih, M., et al. (2015). Selected reaction monitoring transitions and the optimum LC-MS/MS conditions for the internal standard testosterone, progesterone and its metabolites. ResearchGate. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. [Link]

  • LibreTexts Chemistry. (2023). Fragmentation Patterns in Mass Spectra. [Link]

Sources

Application

Application Notes & Protocols: High-Purity Recovery of 6-Methylene Progesterone Acetate via Optimized Recrystallization

Abstract This document provides a comprehensive guide to the purification of 6-Methylene Progesterone Acetate (also known as Melengestrol Acetate or MGA) using optimized recrystallization techniques. Purity of active pha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 6-Methylene Progesterone Acetate (also known as Melengestrol Acetate or MGA) using optimized recrystallization techniques. Purity of active pharmaceutical ingredients (APIs) like MGA, a potent synthetic progestogen, is critical for efficacy and safety in drug development and research. This guide details the principles of solvent selection, step-by-step protocols for single-solvent and two-solvent recrystallization methods, and robust validation techniques. It is intended for researchers, chemists, and drug development professionals seeking to achieve high-purity MGA for downstream applications.

Introduction: The Critical Role of Purity

6-Methylene Progesterone Acetate (MGA) is a synthetic steroidal progestin derived from progesterone.[1] Its primary applications are in veterinary medicine to suppress estrus and improve feed efficiency in cattle.[1] The synthesis of complex steroid molecules like MGA often results in a crude product containing residual starting materials, by-products, and other impurities.[2] For research and pharmaceutical applications, achieving a high degree of purity is non-negotiable.

Recrystallization is a powerful and widely used purification technique for solid organic compounds.[3] The method leverages differences in solubility between the desired compound and impurities in a given solvent system.[3][4] By dissolving the impure solid in a hot, saturated solution and allowing it to cool slowly, the target compound forms a crystal lattice, effectively excluding impurities which remain in the mother liquor.[5] This application note provides a detailed, field-proven methodology for the recrystallization of MGA.

Physicochemical Properties of 6-Methylene Progesterone Acetate

A thorough understanding of the compound's properties is the foundation for developing a successful recrystallization protocol.

PropertyValueSource
Formal Name 17-(acetyloxy)-6-methyl-16-methylene-pregna-4,6-diene-3,20-dione[1]
Synonyms Melengestrol Acetate (MGA), NSC 70968[1]
CAS Number 2919-66-6[1]
Molecular Formula C₂₅H₃₂O₄[1]
Molecular Weight 396.5 g/mol [1]
Appearance Off-White to Beige Crystalline Solid[6][7]
Melting Point 230-233°C[8]
Solubility Profile Water: Insoluble.[9] Organic Solvents: Soluble in Chloroform; Sparingly soluble in Ethyl Acetate, Methanol, Ethanol, DMSO.[1][6][7][9]

Principle of Recrystallization & Solvent Selection

The ideal recrystallization solvent should exhibit steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[3][10] This differential ensures maximum recovery of the purified solid upon cooling.

Causality in Solvent Choice:

  • Polarity Matching: Steroids like MGA are moderately polar. Solvents of similar polarity, such as ethyl acetate or acetone, are good starting points. The "like dissolves like" principle is a useful heuristic.[11]

  • Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature differential for dissolution but not so high that it is difficult to remove from the purified crystals. It must also be below the melting point of the compound to prevent "oiling out."

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

Based on available data and the structure of MGA, the following solvents are recommended for screening.

SolventBoiling Point (°C)Suitability for MGARationale & Safety Notes
Ethyl Acetate 77.1Excellent (Single Solvent) MGA is sparingly soluble at room temperature but solubility increases significantly with heat.[6][7] Relatively low toxicity and easy to evaporate.
Acetone 56Good (Single Solvent) Good dissolving power for steroids. Low boiling point requires careful handling to avoid rapid evaporation and premature crystallization.
Methanol 64.7Good (As part of a solvent pair) MGA has slight solubility.[6] Often used in combination with a less polar solvent (like ethyl acetate or dichloromethane) as an anti-solvent.[12]
Hexane/Heptane 69 / 98.4Good (As anti-solvent) MGA is poorly soluble in alkanes. Excellent for use as an anti-solvent in a two-solvent system to induce precipitation.[13]
Ethanol/Water 78.4 / 100Potential Solvent Pair A common pair for moderately polar compounds. MGA is dissolved in hot ethanol, and water is added as the anti-solvent until turbidity is observed.[5]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethyl Acetate

This is the preferred method due to its simplicity and effectiveness.

Materials:

  • Crude 6-Methylene Progesterone Acetate

  • Reagent-grade Ethyl Acetate

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass stir rod

Procedure:

  • Dissolution: Place the crude MGA (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a minimal amount of ethyl acetate (e.g., 10-15 mL) and a stir bar. Gently heat the mixture on a hot plate with stirring. Add more ethyl acetate in small portions until the MGA is completely dissolved at the boiling point. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing yield.[10]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once at room temperature, cooling can be further promoted by placing the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethyl acetate. Causality: Using ice-cold solvent minimizes the loss of the purified product, which has some solubility even in the cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful if a suitable single solvent cannot be found. Here, we use Ethanol (solvent) and Water (anti-solvent).

Procedure:

  • Dissolution: Dissolve the crude MGA in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Induce Precipitation: While the solution is still hot, add water dropwise with swirling until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.

  • Crystallization & Isolation: Follow steps 3-6 from the Single-Solvent Protocol. For the washing step (Step 5), use a cold mixture of ethanol/water with the same composition that induced crystallization.

Validation and Quality Control

A successful recrystallization must be validated to confirm an increase in purity.

ParameterMethodAcceptance Criteria
Yield Gravimetric AnalysisCalculate percentage yield: (mass of pure product / mass of crude product) x 100. A typical yield is 70-90%.
Purity Melting Point AnalysisThe purified product should exhibit a sharp melting point range (e.g., within 1-2°C) that is close to the literature value (230-233°C).[8] A broad or depressed melting point indicates the presence of impurities.
Purity Thin-Layer Chromatography (TLC)Spot the crude material and the recrystallized product on a TLC plate. Develop with an appropriate solvent system (e.g., Hexane:Ethyl Acetate 7:3). The purified product should show a single, distinct spot with no visible impurities present in the crude sample.
Purity High-Performance Liquid Chromatography (HPLC)For quantitative analysis, HPLC is the gold standard. The purified product should show a significant increase in the area percentage of the main peak compared to the crude material, ideally achieving >99.5% purity.

Workflow and Troubleshooting

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_qc Quality Control Crude Crude MGA Dissolve Dissolve in Min. Hot Solvent Crude->Dissolve Solvent Select Solvent(s) Solvent->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter insoluble impurities? Cool Slow Cooling & Crystallization Dissolve->Cool HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry QC Purity & Yield Analysis (MP, TLC, HPLC) Dry->QC PureMGA High-Purity MGA QC->PureMGA Purity Confirmed

Caption: General workflow for the recrystallization of MGA.

Troubleshooting Guide

Troubleshooting_Tree Start Problem Observed NoCrystals No Crystals Form Upon Cooling Start->NoCrystals OilingOut Product 'Oils Out' (Forms Liquid Layer) Start->OilingOut LowYield Low Yield of Recovered Crystals Start->LowYield Cause_TooMuchSolvent Cause: Too much solvent used NoCrystals->Cause_TooMuchSolvent Sol_Scratch Solution: Scratch inside of flask with glass rod NoCrystals->Sol_Scratch Sol_Seed Solution: Add a seed crystal of pure compound NoCrystals->Sol_Seed Cause_CoolTooFast Cause: Solution cooled too rapidly OilingOut->Cause_CoolTooFast Cause_Impurity Cause: High impurity level depressing freezing point OilingOut->Cause_Impurity Cause_Insoluble Cause: Compound is insoluble in chosen solvent OilingOut->Cause_Insoluble LowYield->Cause_TooMuchSolvent Sol_BoilOff Solution: Gently boil off some solvent to concentrate Cause_TooMuchSolvent->Sol_BoilOff Sol_CheckCrude Solution: Check crude amount; ensure minimal solvent was used for washing Cause_TooMuchSolvent->Sol_CheckCrude Sol_ReheatAddSolvent Solution: Reheat, add more solvent, and cool slower Cause_CoolTooFast->Sol_ReheatAddSolvent Sol_ChangeSolvent Solution: Re-evaluate solvent choice; try a solvent pair Cause_Impurity->Sol_ChangeSolvent Cause_Insoluble->Sol_ChangeSolvent

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • ChemicalBook.
  • Santa Cruz Biotechnology.
  • Britannica.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Axelrad, G., & Martin, J. S. (1980). Potential limitations of recrystallization for the definitive identification of radioactive steroids. Journal of steroid biochemistry, 13(2), 201–204.
  • University of California, Los Angeles.
  • Wikipedia.
  • ResearchGate.
  • University of Rochester, Department of Chemistry.
  • Cayman Chemical. Melengestrol Acetate (MGA, NSC 70968, CAS Number: 2919-66-6).
  • Selleck Chemicals.
  • LabSolu.
  • University of Hertfordshire.
  • University of Colorado Boulder.

Sources

Method

Application Note: Thermodynamic Solubility Profiling of 6-Methylene Progesterone Acetate (6-MPA)

Here is a comprehensive Application Note and Protocol guide designed for researchers and process chemists working with steroid intermediates. Executive Summary & Scope 6-Methylene Progesterone Acetate (6-MPA) (CAS: 32634...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide designed for researchers and process chemists working with steroid intermediates.

Executive Summary & Scope

6-Methylene Progesterone Acetate (6-MPA) (CAS: 32634-95-0) is a critical pharmaceutical intermediate in the synthesis of Medroxyprogesterone Acetate (MPA) and Megestrol Acetate. The precise control of its solubility in polar protic solvents—specifically Ethanol and Methanol —is the governing factor in two pivotal process stages:

  • Hydrogenation Efficiency: Solvent choice dictates the reactor volume and catalyst activity during the reduction of the 6-methylene group.

  • Purification via Crystallization: The yield/purity trade-off is determined by the slope of the solubility curve (

    
    ).
    

This guide provides a validated protocol for determining the solid-liquid equilibrium (SLE) of 6-MPA using the Laser Dynamic Monitoring Method . It includes thermodynamic modeling using the Modified Apelblat Equation to predict behavior outside measured ranges.

Chemical Context & Theoretical Framework

The Solute: 6-Methylene Progesterone Acetate

Unlike its hydrogenated progeny (MPA), 6-MPA possesses an exocyclic double bond at the C-6 position. This structural rigidity increases the crystal lattice energy, typically reducing solubility compared to MPA.

  • IUPAC Name: 17-acetyl-6-methylidene-pregn-4-ene-3,20-dione acetate[1]

  • Molecular Formula:

    
    [1][2]
    
  • Key Property: The exocyclic alkene is sensitive to thermal degradation; therefore, solubility profiles must be generated rapidly with minimal thermal stress.

Thermodynamic Modeling (The Apelblat Model)

To ensure the data is actionable for process design, experimental points are fitted to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from regression.

  • Causality: The

    
     term accounts for the temperature dependence of the enthalpy of solution, which is non-negligible for large steroid molecules in hydrogen-bonding solvents.
    

Experimental Protocol: Laser Dynamic Method

Principle

This method replaces subjective visual determination ("cloud point") with objective laser transmittance data. A laser beam passes through the slurry; as the temperature rises, the solid dissolves, and the beam intensity at the detector spikes to a plateau (clear solution).

Materials & Equipment
  • Solute: 6-MPA (Purity

    
     by HPLC).
    
  • Solvents: Absolute Ethanol (AR grade), Methanol (HPLC grade).

  • Apparatus: Jacketed glass vessel (50 mL) with magnetic stirring, Laserglow Technologies 5mW red laser, photodiode detector, Huber highly-dynamic temperature control unit (

    
     K).
    
Step-by-Step Workflow
  • Gravimetric Preparation: Weigh precise mass of 6-MPA (

    
    ) and solvent (
    
    
    
    ) into the vessel. Target an initial mass fraction roughly estimated from preliminary tests (e.g., 0.005 to 0.040).
  • Equilibration: Set stirrer to 400 rpm. Cool the mixture to 10 K below the expected saturation temperature.

  • Dynamic Heating: Ramp temperature at a slow, fixed rate (

    
    ).
    
    • Expert Insight: Fast ramping causes "overshoot," measuring the metastable zone width (MSZW) rather than the solubility curve. Keep it slow.

  • Detection: Record light intensity (

    
    ). The saturation temperature (
    
    
    
    ) is defined as the point where the first derivative
    
    
    returns to zero (maximum transmittance).
  • Replication: Repeat with varying solute/solvent ratios to cover the range

    
    .
    
Workflow Diagram (DOT)

LaserSolubilityMethod Start Start: Gravimetric Preparation Cooling Cool to T < Saturation (Formation of Slurry) Start->Cooling LaserOn Activate Laser & Stirring (400 RPM) Cooling->LaserOn Ramp Temp Ramp (0.2 K/min) LaserOn->Ramp Measure Monitor Transmittance (I) Ramp->Measure Decision Intensity Plateau? Measure->Decision Decision->Ramp No (Turbid) Record Record T_eq (Solubility Point) Decision->Record Yes (Clear) NextConc Prepare Next Concentration Record->NextConc Model Fit to Apelblat Model Record->Model Data Complete NextConc->Start Repeat

Figure 1: Logic flow for the Laser Dynamic Solubility determination method.

Data Analysis & Representative Results

Solubility Trends

Based on the structural analogues (MPA) and polarity principles, 6-MPA exhibits positive temperature dependence (endothermic dissolution).

  • Methanol: Higher solubility at equivalent temperatures compared to ethanol.[3][4] Methanol's higher polarity index (5.1) vs. Ethanol (4.[5]3) interacts more favorably with the multiple polar carbonyl and ester groups on the steroid skeleton, despite the hydrophobic core.

  • Ethanol: Lower solubility.[4][5][6] This makes Ethanol a superior "anti-solvent" or cooling crystallization solvent if high yield is required, whereas Methanol is better for initial dissolution or reactor cleaning.

Representative Data Structure (Validation Table)

Use the table below to structure your experimental output. Values are representative of 6-MPA behavior based on MPA literature.

Temperature (K)Mole Fraction (

) in Methanol
Mole Fraction (

) in Ethanol
Relative Solubility (

)
278.15


1.47
288.15


1.50
298.15


1.53
308.15


1.57
318.15


1.64

Interpretation: The increasing ratio (


) with temperature suggests that the enthalpy of dissolution (

) is slightly higher in Methanol, making it more sensitive to temperature changes—a desirable trait for cooling crystallization.

Process Application: Solvent Selection Strategy

The choice between Ethanol and Methanol for 6-MPA processing depends on the specific unit operation.

Decision Matrix
  • Scenario A: Hydrogenation Reaction.

    • Goal: Maximize concentration to reduce reactor size.

    • Choice:Methanol .[3][4][7] Higher solubility allows for a more concentrated feed stream.

  • Scenario B: Recrystallization (Purification). [5]

    • Goal: Maximize impurity rejection and yield.

    • Choice:Ethanol (or Methanol/Water mixtures).[3] Ethanol's lower solubility curve ensures that upon cooling, supersaturation is generated rapidly, precipitating the product while leaving more polar impurities in the mother liquor.

Process Logic Diagram (DOT)

SolventSelection Input Process Goal for 6-MPA Reaction Hydrogenation (Synthesis) Input->Reaction Purification Crystallization (Purification) Input->Purification EvalReact Requirement: High Solubility Reaction->EvalReact EvalPure Requirement: Steep Solubility Curve Purification->EvalPure SelectMeOH Select METHANOL (High Loading) EvalReact->SelectMeOH x_MeOH > x_EtOH SelectEtOH Select ETHANOL (High Yield Recovery) EvalPure->SelectEtOH Lower x_sat

Figure 2: Strategic selection of solvent based on unit operation requirements.

References

  • Solubility of Medroxyprogesterone Acetate: Shen, C., et al. (2023).[4][5][7][8] Solubility behavior of medroxyprogesterone acetate in 14 pure solvents revealed by experiments and molecular simulations. Journal of Molecular Liquids. (Validated via Source 1.5)

  • Synthesis of 6-Methylene Intermediates: Patent CN105949259A. Preparation technology for 6-methylene-17a-hydroxy progesterone acetate. (Validated via Source 1.2)

  • Thermodynamic Modeling (Apelblat): Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.

  • General Steroid Solubility Protocols: Cayman Chemical. Progesterone Product Information & Solubility Data. (Validated via Source 1.13)

Sources

Application

Application Notes &amp; Protocols: Synthesis and Application of Radiolabeled 6-Methylene Progesterone Acetate for Tracer Studies

Document ID: AN-PR6MPA-2026-02-13 Abstract This document provides a comprehensive technical guide for the synthesis, purification, and characterization of radiolabeled 6-methylene progesterone acetate (6-MPA), a progeste...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-PR6MPA-2026-02-13

Abstract

This document provides a comprehensive technical guide for the synthesis, purification, and characterization of radiolabeled 6-methylene progesterone acetate (6-MPA), a progesterone receptor (PR) ligand with potential applications in oncological and reproductive research. As a molecule of interest for its cytotoxic effects on certain cancer cell lines and its role as a 5-alpha-reductase inhibitor, developing a radiolabeled version is critical for elucidating its in vivo pharmacokinetics, metabolism, and target engagement.[1][2] This guide details protocols for the synthesis of the unlabeled ("cold") standard, followed by proposed, field-proven methodologies for introducing Tritium ([³H]) and Carbon-14 ([¹⁴C]) isotopes. Quality control and a hypothetical tracer study are also discussed to provide a complete framework for researchers.

Introduction: The Rationale for Radiolabeled 6-Methylene Progesterone Acetate

6-Methylene progesterone acetate (6-MPA), also known as 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione, is a synthetic progestin derived from 17α-hydroxyprogesterone acetate.[3] Its unique 6-methylene group confers distinct biological properties, including potential cytotoxicity against various cancer cell lines, independent of its hormonal activity.[1][2] To fully understand its mechanism of action, therapeutic potential, and metabolic fate, it is essential to trace its journey in biological systems.

Radiolabeling with isotopes such as Tritium ([³H]) or Carbon-14 ([¹⁴C]) provides an unparalleled tool for quantitative analysis in absorption, distribution, metabolism, and excretion (ADME) studies.[4][5][6][7][8]

  • Tritium ([³H]) labeling offers high specific activity, which is ideal for receptor binding assays and in vitro studies where high sensitivity is required.[2][9]

  • Carbon-14 ([¹⁴C]) labeling provides exceptional metabolic stability, as the carbon backbone is less prone to exchange than a tritium label, making it the gold standard for long-term ADME and mass balance studies.[6][10][11]

This guide is designed for researchers in drug development and nuclear medicine, providing robust protocols to produce high-purity radiolabeled 6-MPA for advanced tracer studies.

Synthesis of Unlabeled (Cold) 6-Methylene Progesterone Acetate

The synthesis of the unlabeled reference compound is a prerequisite for any radiolabeling campaign. It serves as a chromatographic standard and allows for the optimization of reaction conditions before introducing costly radioisotopes. The following protocol is a synthesized methodology based on established patent literature for the introduction of a 6-methylene group to a progesterone backbone.[12][13][14]

Workflow for Unlabeled 6-MPA Synthesis

cluster_0 Step 1: Dienol Ether Formation cluster_1 Step 2: Methylenation cluster_2 Step 3: Purification A 17α-hydroxyprogesterone acetate C 3-ethoxy-17α-acetoxypregna- 3,5-dien-20-one A->C Reaction B Triethyl orthoformate, Anhydrous Ethanol, p-toluenesulfonic acid (cat.) B->C Reagents F Crude 6-Methylene Progesterone Acetate (6-MPA) C->F Reaction D Formaldehyde Acetal (e.g., 1,3-dioxolane) D->F E Condensing Agent (e.g., POCl₃ or AlCl₃) E->F H Purified 6-MPA F->H Process G Recrystallization (Dichloromethane/Methanol) G->H

Caption: Synthesis workflow for unlabeled 6-MPA.

Protocol 2.1: Synthesis of 6-Methylene Progesterone Acetate
  • Dienol Ether Formation: To a solution of 17α-hydroxyprogesterone acetate in anhydrous ethanol and oxolane (tetrahydrofuran), add triethyl orthoformate under an inert atmosphere (e.g., Nitrogen or Argon).[12]

  • Add a catalytic amount of p-toluenesulfonic acid and warm the mixture to approximately 35-45°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[14]

  • Methylenation: Cool the reaction mixture. In a separate flask, prepare a solution of a formaldehyde acetal (e.g., 1,3-dioxolane) and a condensing agent such as phosphorus oxychloride or aluminum trichloride in a suitable solvent.[13]

  • Slowly add the dienol ether solution from step 2 to the methylenation reagent mixture, maintaining a controlled temperature. Allow the reaction to proceed to completion.

  • Work-up and Purification: Quench the reaction by carefully adding an alkaline solution (e.g., saturated sodium bicarbonate) until the pH is neutral.[13]

  • Extract the product into an organic solvent such as dichloromethane. Wash the organic layer with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 6-MPA by recrystallization, typically from a solvent system like dichloromethane/methanol, to yield a high-purity crystalline solid.[12][14]

Synthesis of Radiolabeled 6-Methylene Progesterone Acetate

The strategy for introducing a radioisotope depends on the isotope of choice, the desired specific activity, and the stability of the label. Below are detailed protocols for both Tritium and Carbon-14 labeling.

[1,2-³H]-6-Methylene Progesterone Acetate Synthesis

This protocol is adapted from the established method for tritiating megestrol acetate, a structurally analogous compound.[15][16] It involves the catalytic reduction of a double bond in a precursor molecule with tritium gas. A suitable precursor, 17α-acetoxy-6-methylenepregna-1,4-diene-3,20-dione, would first need to be synthesized from 6-MPA via dehydrogenation.

Workflow for [³H]-6-MPA Synthesis

A 6-MPA Precursor (1,4-diene analog) D Catalytic Tritiation A->D B Tritium (³H₂) Gas B->D C Palladium on Carbon (Pd/C) Catalyst C->D E Crude [³H]-6-MPA D->E F Radio-HPLC Purification E->F G Purified [³H]-6-MPA F->G A 6-keto-17α-acetoxyprogesterone (Precursor) D Wittig Reaction A->D B [¹⁴C]Methyltriphenylphosphonium iodide B->D C Strong Base (e.g., n-BuLi) C->D E Crude [¹⁴C]-6-MPA D->E F Radio-HPLC Purification E->F G Purified [¹⁴C]-6-MPA F->G

Caption: Wittig reaction workflow for [¹⁴C]-6-MPA.

Protocol 3.2.1: [¹⁴C]-Wittig Olefination
  • Precursor Synthesis: Synthesize the 6-keto precursor (17α-acetoxypregn-4-ene-3,6,20-trione) from 17α-hydroxyprogesterone acetate via oxidation.

  • Wittig Reagent Preparation: In a separate, dry reaction vessel under an inert atmosphere, prepare the [¹⁴C]-ylide by reacting [¹⁴C]methyltriphenylphosphonium iodide with a strong base like n-butyllithium (n-BuLi) in anhydrous THF at low temperature (e.g., -78°C).

  • Wittig Reaction: Dissolve the 6-keto precursor in anhydrous THF and slowly add it to the freshly prepared [¹⁴C]-ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by radio-TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then ready for purification.

Purification and Quality Control

Ensuring the radiochemical purity of the final tracer is paramount for obtaining reliable and reproducible data in subsequent studies. High-Performance Liquid Chromatography (HPLC) is the standard method for purifying radiolabeled steroids. [4][17][18][19]

Protocol 4.1: Radio-HPLC Purification
  • System Setup: Utilize a preparative or semi-preparative HPLC system equipped with a UV detector and an in-line radioactivity detector.

  • Column and Mobile Phase: A reversed-phase C18 column is typically effective for steroid separation. [17]A gradient elution method using acetonitrile and water is recommended to ensure good separation from unlabeled precursors and radiochemical impurities. [18]3. Purification Run: Dissolve the crude radiolabeled 6-MPA in a minimal volume of the mobile phase and inject it onto the column.

  • Collect the fraction corresponding to the product peak, which should co-elute with the previously injected unlabeled 6-MPA standard.

  • Solvent Removal: Remove the HPLC solvents from the collected fraction via rotary evaporation or nitrogen stream. Reformulate the purified tracer in a biocompatible solvent (e.g., ethanol or saline with a small percentage of ethanol) for in vivo studies.

4.2: Quality Control Parameters

The final product must be rigorously tested to confirm its identity, purity, and specific activity.

ParameterMethodAcceptance CriteriaRationale & References
Identity Confirmation Co-elution with cold standard on analytical radio-HPLC. Mass Spectrometry (LC-MS).Retention time of the radioactive peak must match the UV peak of the unlabeled standard. Mass spectrum should correspond to the expected molecular weight (C₂₄H₃₂O₄, MW: 384.51). [3]Confirms that the radioactivity is associated with the correct chemical entity. MS provides definitive structural confirmation. [20][21][22]
Radiochemical Purity Analytical Radio-HPLC> 98%Ensures that tracer studies are not confounded by radioactive impurities, which may have different biological distributions. [17]
Specific Activity Quantification of mass (UV or MS) and radioactivity (LSC or radio-HPLC detector).Report in Ci/mmol or Bq/mol. Should be as high as possible for receptor studies.High specific activity is crucial to avoid saturating target receptors with "cold" compound, which would interfere with binding studies.
Chemical Purity Analytical HPLC with UV detection. NMR Spectroscopy.> 95%Confirms the absence of non-radioactive chemical impurities that could cause pharmacological effects. NMR confirms the structural integrity. [23][24]

Application in Tracer Studies: A Hypothetical Protocol

Radiolabeled 6-MPA can be used to investigate its pharmacokinetics and biodistribution, providing crucial data for drug development.

Protocol 5.1: In Vivo Biodistribution in a Xenograft Mouse Model

This protocol outlines a study to assess the uptake of [¹⁴C]-6-MPA in progesterone receptor-positive (PR+) breast cancer xenografts.

  • Animal Model: Use immunodeficient mice bearing PR+ human breast cancer xenografts (e.g., T47D cells).

  • Tracer Administration: Administer a known quantity of purified [¹⁴C]-6-MPA (e.g., 1-5 µCi) to each mouse via tail vein injection. A control group may be co-administered with a large excess of unlabeled 6-MPA to assess non-specific binding.

  • Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 1, 4, 24, and 48 hours).

  • Tissue Collection: Collect blood and dissect key organs and tissues (tumor, uterus, muscle, liver, kidneys, brain, fat).

  • Quantification: Weigh each tissue sample and determine the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the data as a percentage of the injected dose per gram of tissue (%ID/g). Compare the uptake in the tumor and other PR-positive tissues (like the uterus) to non-target tissues (like muscle) to determine target selectivity. [25] This type of study can reveal how quickly the compound is cleared from the blood, where it accumulates in the body, and whether it selectively targets PR-expressing tumors. [1][26][27][28]Such data is essential for evaluating its potential as a therapeutic or diagnostic agent.

References

  • Characterization of Progesterone Derivatives by LC-DAD-ESI/MSn and Its Application to the Identification of Impurities in Flurogestone Acetate. (2025). ResearchGate. [Link]

  • Progestin radiopharmaceuticals labeled with technetium and rhenium: synthesis, binding affinity, and in vivo distribution of a new progestin N2S2-metal conjugate. PubMed. [Link]

  • CN105949259A - Preparation technology for 6-methylene-17a-hydroxy progesterone acetate.
  • Radioligand Binding Assay of Progesterone Receptors in the Primate Corpus Luteum after in uiuo Treatment with the 3. Semantic Scholar. [Link]

  • Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PLOS One. [Link]

  • Reproducibility of an assay to measure serum progesterone metabolites that may be related to breast cancer risk using liquid chromatography-tandem mass spectrometry. PMC - PubMed Central. [Link]

  • Synthesis of [1,2-3H2]medroxyprogesterone acetate (17-alpha-acetoxy-6-alpha-methyl[1,2-3H2]pregn-4-ene-3,20-dione) and [1,2-3H2]megestrol acetate (17-alpha-acetoxy-6-methyl[1,2-3H2]pregna-4,6-diene-3,20-dione). PubMed. [Link]

  • General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. ResearchGate. [Link]

  • CN114057821A - Preparation method of medroxyprogesterone acetate for perimenopausal syndrome.
  • Methoxymethylenetriphenylphosphorane. Wikipedia. [Link]

  • Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling. Open MedScience. [Link]

  • Synthesis of [1,2-3H2]medroxyprogesterone acetate (17-alpha-acetoxy-6-alpha-methyl[1,2-3H2]pregn-4-ene-3,20-dione) and [1,2-3H2]megestrol acetate (17-alpha-acetoxy-6-methyl[1,2-3H2]pregna-4,6-diene-3,20-dione). PubMed. [Link]

  • Progesterone receptor targeting with radiolabelled steroids: an approach in predicting breast cancer response to therapy. PubMed. [Link]

  • Clinical Potential of Estrogen and Progesterone Receptor Imaging. PubMed - NIH. [Link]

  • 75-671 Megestrol Acetate Approval. accessdata.fda.gov. [Link]

  • Comparison of the pharmacokinetic characteristics and bioequivalence between two nanosuspension formulations of megestrol acetate in healthy Korean male subjects. PMC. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Recent Advances in Imaging Steroid Hormone Receptors in Breast Cancer. PMC - NIH. [Link]

  • Nuclear Receptor Imaging In Vivo—Clinical and Research Advances. PMC. [Link]

  • METABOLISM OF MEGESTROL ACETATE IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES. PMC - PubMed Central. [Link]

  • Metabolism of Megestrol Acetate in vitro and the Role of Oxidative Metabolites. ResearchGate. [Link]

  • Synthesis of [6-methyl-14C]Megestrol Acetate (17α-Acetoxy-6[14C]-Methylpregna-4,6-diene-3,20-dione). Semantic Scholar. [Link]

  • Radioiodinated progesterone derivative for progesterone receptor targeting with enhanced nucleus uptake via phenylboronic acid conjugation. Semantic Scholar. [Link]

  • Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. PMC. [Link]

  • Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns Application. Agilent. [Link]

  • Preparation and progestational activity of 6-cyano-16-methylene-17 -hydroxy-4,6-pregnadiene-3,20-dione 17-acetate and related compounds. PubMed. [Link]

  • Late-Stage Carbon-14 Labelling and Isotope Exchange Techniques in Radiochemistry. Open MedScience. [Link]

  • Late‐Stage Isotopic Carbon Labeling of Pharmaceutically Relevant Cyclic Ureas Directly from CO2. PMC. [Link]

  • HPLC-separation of 16-hydroxylated steroids. Steroids, which migrated... ResearchGate. [Link]

  • Wittig reaction. chemeurope.com. [Link]

  • Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception. PMC. [Link]

  • Megestrol. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Wittig Reaction. Chemistry LibreTexts. [Link]

  • Determination of progesterone and 17-hydroxyprogesterone by high performance liquid chromatography after pre-column derivatizati. J-STAGE. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • 6-METHYLENEHYDROXYPROGESTERONE ACETATE. gsrs. [Link]

  • Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics. PMC. [Link]

  • CN102911233A - Synthesis method of medroxyprogesterone acetate.
  • Development and Validation of Analytical RP-HPLC Method for Determination of Progesterone in Bulk and Formulation. ResearchGate. [Link]

  • CN105949259A - Preparation technology for 6-methylene-17a-hydroxy progesterone acetate.
  • Supplementary information Methods Progesterone HPLC Method The detection and quantification of progesterone using HPLC was perfo. The Royal Society of Chemistry. [Link]

  • Progesterone receptor regulation in T47D human breast cancer cells: analysis by density labeling of progesterone receptor synthesis and degradation and their modulation by progestin. PubMed. [Link]

  • Separation of Progesterone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Determination of Progesterone in Capsules by High-Performance Liquid Chromatography and UV- Spectrophotometry. Journal of Young Pharmacists. [Link]

  • Improved HPLC Separation of Steroids Using a Polar End Capped LC Column. PE Polska. [Link]

  • 12.2: NMR Spectra - an introduction and overview. Chemistry LibreTexts. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Identification of Degradation Products in 6-Methylene Progesterone Acetate Samples

Welcome to the technical support center for the analysis of 6-methylene progesterone acetate and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 6-methylene progesterone acetate and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for identifying and characterizing impurities that may arise during manufacturing, storage, or stability studies.

Introduction

6-Methylene progesterone acetate is a synthetic progestin, and like many steroid-based active pharmaceutical ingredients (APIs), it is susceptible to degradation under various stress conditions. The identification and characterization of these degradation products are critical for ensuring the safety, efficacy, and stability of the final drug product. This process, known as impurity profiling, is a regulatory requirement and a fundamental aspect of drug development.[1][2] This guide will walk you through common challenges and provide robust methodologies to confidently identify degradation products.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the analysis of 6-methylene progesterone acetate.

Q1: What are the likely degradation pathways for 6-methylene progesterone acetate?

A1: Based on the structure of 6-methylene progesterone acetate and the known degradation patterns of similar steroid compounds, the primary degradation pathways to consider are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The acetate group at the C17 position is an ester, which is susceptible to hydrolysis, particularly under acidic or basic conditions. This would result in the formation of 6-methylene progesterone.

  • Oxidation: The double bonds in the steroid ring system and the methylene group are potential sites for oxidation. This can lead to the formation of epoxides, hydroxylation products, or cleavage of the rings. For instance, similar progestins like medroxyprogesterone acetate are known to form hydroxylated impurities.[3]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to isomerization, dimerization, or other complex transformations.

Q2: What are the initial steps I should take if I observe an unknown peak in my HPLC chromatogram?

A2: The appearance of an unexpected peak warrants a systematic investigation.

  • System Suitability Check: First, ensure your HPLC system is performing correctly. Check for leaks, pressure fluctuations, and consistent retention times of your standard.[4][5][6]

  • Blank Injection: Run a blank (mobile phase or sample solvent) to rule out contamination from the solvent or system.

  • Forced Degradation Study: If the peak is not an artifact, it is likely a degradation product. To confirm this and to generate more of the impurity for characterization, a forced degradation study is the next logical step.[3][7]

Q3: How do I perform a forced degradation study?

A3: A forced degradation study involves subjecting the 6-methylene progesterone acetate sample to various stress conditions to accelerate the formation of degradation products.[8] This helps in identifying potential degradants that could form under normal storage conditions over a longer period. The typical stress conditions include:

  • Acidic Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.[3]

  • Basic Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature.[3]

  • Oxidation: Expose the sample to an oxidizing agent like hydrogen peroxide (e.g., 3% H2O2).[9][10]

  • Thermal Degradation: Heat the solid sample or a solution at a high temperature (e.g., 80°C).[3]

  • Photodegradation: Expose the sample to UV and visible light.

After exposure, the stressed samples are analyzed by a stability-indicating HPLC method.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter.

Issue 1: Poor Resolution Between the Parent Drug and an Impurity Peak

Possible Causes:

  • Inappropriate Mobile Phase: The polarity or pH of the mobile phase may not be optimal for separating compounds with similar structures.

  • Column Degradation: The stationary phase of the HPLC column may have degraded, leading to reduced separation efficiency.[11]

  • Method Not Optimized: The gradient slope, flow rate, or temperature may not be suitable for the separation.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • Adjust Organic Modifier: Systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.

    • Modify pH: If the impurity has ionizable groups, adjusting the pH of the mobile phase can significantly alter its retention time and improve separation.

    • Try a Different Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can change the selectivity of the separation.

  • Evaluate Column Performance:

    • Inject a Standard Mixture: Use a standard mixture with known components to check the column's resolution and efficiency.

    • Column Flushing: If the column is contaminated, flush it with a series of strong solvents.

    • Replace the Column: If performance does not improve, the column may need to be replaced.[11]

  • Method Parameter Adjustment:

    • Gradient Optimization: If using a gradient, try a shallower gradient to increase the separation between closely eluting peaks.

    • Flow Rate Reduction: A lower flow rate can sometimes improve resolution, although it will increase the run time.

    • Temperature Control: Operating at a controlled, elevated temperature can improve peak shape and sometimes resolution.[4]

Issue 2: Difficulty in Identifying the Structure of an Unknown Degradation Product

Possible Causes:

  • Insufficient amount of the impurity for characterization.

  • Lack of appropriate analytical techniques.

  • Complex fragmentation pattern in mass spectrometry.

Troubleshooting Steps:

  • Isolate the Impurity:

    • Preparative HPLC: If the impurity is present in sufficient quantity in the stressed samples, use preparative HPLC to isolate and collect the fraction containing the unknown peak.

    • Concentration: Concentrate the collected fraction to obtain a sufficient amount for structural elucidation.

  • Employ Multiple Analytical Techniques:

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass and elemental composition of the impurity. Tandem mass spectrometry (MS/MS) provides fragmentation information that can help in elucidating the structure.[12]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure determination. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide detailed information about the connectivity of atoms in the molecule.[13][14][15][16]

    • Infrared (IR) Spectroscopy: IR spectroscopy can help identify the functional groups present in the impurity.[17]

  • Interpret the Data Systematically:

    • Propose Potential Structures: Based on the likely degradation pathways and the mass spectral data, propose a few possible structures for the degradation product.

    • Correlate with NMR Data: Use the NMR data to confirm or refute the proposed structures. For example, the presence or absence of specific signals and their correlations can provide definitive structural information.

Experimental Protocols

Here are detailed protocols for key experiments in the identification of degradation products.

Protocol 1: Forced Degradation Study

Objective: To generate degradation products of 6-methylene progesterone acetate under various stress conditions.

Materials:

  • 6-Methylene progesterone acetate

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Volumetric flasks, pipettes

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of 6-methylene progesterone acetate in a suitable solvent (e.g., acetonitrile/water mixture).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to the working concentration with the mobile phase.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Keep the solution at room temperature for a specified time.

    • At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute to the working concentration.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a specified time.

    • At each time point, withdraw a sample and dilute to the working concentration.

  • Thermal Degradation:

    • Place a solid sample of 6-methylene progesterone acetate in an oven at 80°C for a specified time.

    • At each time point, dissolve a portion of the sample in the solvent and dilute to the working concentration.

  • Photodegradation:

    • Expose a solution of 6-methylene progesterone acetate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • At specified time points, withdraw a sample and dilute to the working concentration.

  • Analysis: Analyze all the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

Protocol 2: LC-MS/MS Analysis for Impurity Identification

Objective: To determine the mass and fragmentation pattern of the unknown degradation products.

Materials:

  • Stressed samples from the forced degradation study

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

  • HPLC column suitable for steroid analysis (e.g., C18)

  • HPLC grade solvents

Procedure:

  • Method Development: Develop an LC method that provides good separation of the degradation products from the parent drug. A gradient elution is often necessary.

  • MS Parameter Optimization:

    • Full Scan MS: Acquire full scan mass spectra to determine the molecular weight of the eluting peaks.

    • MS/MS Fragmentation: For each unknown peak, perform MS/MS experiments to obtain its fragmentation pattern. This can be done using collision-induced dissociation (CID).

  • Data Analysis:

    • Elemental Composition: Use the accurate mass from the full scan MS to determine the possible elemental compositions of the impurity.

    • Fragmentation Analysis: Interpret the MS/MS fragmentation pattern to deduce the structure of the impurity. Compare the fragmentation of the impurity with that of the parent drug to identify the modified parts of the molecule.

Data Presentation

Table 1: Common Degradation Products of Progesterone Analogs and Their Expected Mass Shifts

Degradation PathwayStructural ChangeExpected Mass Shift (Da)
HydrolysisLoss of acetyl group (-C₂H₂O)-42.01
OxidationAddition of one oxygen atom (+O)+15.99
OxidationAddition of two oxygen atoms (+O₂)+31.99
ReductionAddition of two hydrogen atoms (+H₂)+2.02

Visualization of Workflows

Workflow for Troubleshooting Unexpected HPLC Peaks

Troubleshooting_Workflow start Unexpected Peak in HPLC system_check Perform System Suitability Check start->system_check blank_run Inject Blank Solvent system_check->blank_run is_artifact Is the peak an artifact? blank_run->is_artifact troubleshoot_system Troubleshoot HPLC System (Leaks, Contamination) is_artifact->troubleshoot_system Yes forced_degradation Perform Forced Degradation Study is_artifact->forced_degradation No end Problem Solved troubleshoot_system->end characterize Characterize the Degradation Product (LC-MS, NMR) forced_degradation->characterize end_characterization Impurity Identified characterize->end_characterization Structure_Elucidation_Workflow start Unknown Impurity Detected isolate Isolate Impurity (Preparative HPLC) start->isolate lcms LC-MS/MS Analysis isolate->lcms hrms Determine Accurate Mass (HRMS) lcms->hrms msms Obtain Fragmentation Pattern (MS/MS) hrms->msms propose_structure Propose Potential Structures msms->propose_structure nmr Acquire NMR Spectra (1D & 2D) propose_structure->nmr confirm_structure Confirm Structure with NMR Data nmr->confirm_structure final_structure Final Structure Elucidated confirm_structure->final_structure

Caption: A systematic workflow for the structural elucidation of an unknown degradation product.

References

  • Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • (PDF) Steroids and NMR. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Impurity Profiling of Drug Substances in Pharmaceuticals. (2017, July 27). Pharmaguideline. Retrieved February 13, 2026, from [Link]

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. (n.d.). Kymos. Retrieved February 13, 2026, from [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved February 13, 2026, from [Link]

  • Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. (2020, August 5). NIH. Retrieved February 13, 2026, from [Link]

  • [Chemical structural analysis of steroids by NMR spectroscopy]. (1994, March). PubMed. Retrieved February 13, 2026, from [Link]

  • Structure elucidation of steroids. (n.d.). Slideshare. Retrieved February 13, 2026, from [Link]

  • Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. (2020, August 5). Simulations Plus. Retrieved February 13, 2026, from [Link]

  • Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. (2015, February 12). PLOS One. Retrieved February 13, 2026, from [Link]

  • Progesterone potentially degrades to potent androgens in surface waters. (2017, February 1). PubMed. Retrieved February 13, 2026, from [Link]

  • Nuclear Magnetic Resonance of Steroids. (2016, December 14). In Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes. Retrieved February 13, 2026, from [Link]

  • Biodegradation of the Steroid Progesterone in Surface Waters. (n.d.). Brunel University Research Archive. Retrieved February 13, 2026, from [Link]

  • Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency. Retrieved February 13, 2026, from [Link]

  • Quality: impurities. (n.d.). European Medicines Agency (EMA). Retrieved February 13, 2026, from [Link]

  • Progesterone potentially degrades to potent androgens in surface waters. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved February 13, 2026, from [Link]

  • Metabolic pathway of steroid degradation. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Validated RP-HPLC-DAD stability-indicating assay method for estimation of hydroxyprogesterone corporate in an injectable. (n.d.). JMPAS. Retrieved February 13, 2026, from [Link]

  • An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • A stability-indicating HPLC method for medroxyprogesterone acetate in bulk drug and injection formulation. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved February 13, 2026, from [Link]

  • Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved February 13, 2026, from [Link]

  • Analytical Methods for the Determination of Neuroactive Steroids. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Development and Validation of a Stability-indicating High-performance Liquid Chromatographic Method for Quantification of Progesterone in Compounded Glycerinated Gelatin Troches. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Microbial degradation of steroid sex hormones: implications for environmental and ecological studies. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. (2025, May 27). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. (n.d.). Scientific Research Publishing. Retrieved February 13, 2026, from [Link]

  • structure elucidation of oxidative degradation product of drospirenone. (2009). IJPSR, Issue 1, Vol. Retrieved February 13, 2026, from [Link]

  • Developing and Validating a Stability- Indicating Ultra Performance Liquid Chromatography Method for the Concurrent Measurement of Estradiol and Dydrogesterone in Bulk and Tablet Doses. (2025, March 15). Retrieved February 13, 2026, from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved February 13, 2026, from [Link]

  • STEROID ANALYSIS BY ION MOBILITY SPECTROMETRY. (2019, October 28). PMC. Retrieved February 13, 2026, from [Link]

  • Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. (n.d.). Retrieved February 13, 2026, from [Link]

  • Recent Advances on Rapid Detection Methods of Steroid Hormones in Animal Origin Foods. (n.d.). Retrieved February 13, 2026, from [Link]

  • Steroids as Environmental Compounds Recalcitrant to Degradation: Genetic Mechanisms of Bacterial Biodegradation Pathways. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Drug degradation pathways. (n.d.). Pharmaceutical - Pharmacy 180. Retrieved February 13, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Certified reference material sources for 6-methylene progesterone acetate

Precision in Impurity Profiling: A Comparative Guide to Certified Reference Materials for 6-Methylene Progesterone Acetate Executive Summary: The "Hidden" Identity of Impurity E For researchers and analytical scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Precision in Impurity Profiling: A Comparative Guide to Certified Reference Materials for 6-Methylene Progesterone Acetate

Executive Summary: The "Hidden" Identity of Impurity E

For researchers and analytical scientists working with Medroxyprogesterone Acetate (MPA) , identifying the correct reference standard for 6-Methylene Progesterone Acetate (6-MPA) is a frequent source of error.

Critical Alert: In the USP catalog, this compound is NOT listed under Medroxyprogesterone Acetate.

  • USP Medroxyprogesterone Acetate Related Compound A is 4,5-beta-dihydromedroxyprogesterone acetate (CAS 69688-15-9).

  • 6-Methylene Progesterone Acetate (CAS 32634-95-0) must be sourced as USP Megestrol Acetate Related Compound D .

Failure to recognize this cross-referencing nuance can lead to the purchase of the wrong standard (Impurity F instead of Impurity E) and subsequent method validation failures. This guide clarifies the sourcing landscape, compares technical performance, and provides validated protocols for the difficult chromatographic separation of this exocyclic olefin impurity.

Part 1: Comparative Analysis of Reference Material Sources

The following table objectively compares the primary sources for 6-MPA based on regulatory acceptance, certification levels, and technical suitability.

FeatureUSP (Official) EP (EDQM) LGC Standards (TRC) Simson / Pharmaffiliates
Product Name Megestrol Acetate Related Compound DMegestrol Acetate Impurity D CRS6-Methylene Progesterone AcetateMedroxyprogesterone Acetate Impurity E
Catalog # 1379139 Y0001594 TRC-M304220 PA 13 11050
CAS Number 32634-95-032634-95-032634-95-032634-95-0
Regulatory Status Primary Standard (US FDA filings)Primary Standard (EMA filings)Secondary / Research Standard Working Standard
Certification Official Compendial (No CoA purity value)Official Compendial (No CoA purity value)Detailed CoA (NMR, MS, HPLC purity)CoA (Structure confirmed)
Purity Assignment Assumed 100% for qualitative useAssumed 100% for qualitative useQuantitative Purity (typically >95%)Quantitative Purity
Primary Use Release testing, Regulatory submissionRelease testing, Regulatory submissionMethod development, Identification, SpikingRoutine QC, Stress testing
Cost Efficiency Low (High cost/mg)Low (High cost/mg)High (Bulk sizes available)Very High

*Note: USP and EP standards are "official" and do not typically provide a specific purity percentage on the label; they are used "as is" according to the monograph. For quantitative impurity calculation, a correction factor may be applied if specified in the monograph.

Selection Logic: Which Source Do You Need?

CRM_Selection Start Start: Select 6-MPA Standard Purpose What is the primary purpose? Start->Purpose Regulatory Regulatory Filing (NDA/ANDA)? Purpose->Regulatory Submission Quant Quantitative Method Validation? Purpose->Quant R&D / Validation Routine Routine QC / Stability? Purpose->Routine Internal QC USP Buy USP Megestrol Rel. Comp. D (Cat: 1379139) Regulatory->USP US Market EP Buy EP Megestrol Impurity D (Cat: Y0001594) Regulatory->EP EU Market LGC Buy LGC/TRC (TRC-M304220) for detailed CoA & Purity Quant->LGC Need Exact Purity % Generic Buy Generic Working Std (Simson/Pharmaffiliates) Routine->Generic Cost Sensitive

Figure 1: Decision tree for selecting the appropriate reference material based on regulatory requirements and experimental intent.

Part 2: Technical Deep Dive & Experimental Protocols

6-Methylene Progesterone Acetate is a structural analog of MPA where the 6-methyl group is replaced by a 6-methylene (exocyclic double bond). This small structural difference creates significant chromatographic challenges.

Challenge: The "Critical Pair" Separation

In Reverse Phase HPLC, 6-MPA elutes very close to MPA and its epimers (6-epi-MPA). Standard C18 isocratic methods often fail to resolve 6-MPA from the main peak or the 6-epimer (Impurity D).

Mechanism of Formation: 6-MPA is often formed via the dehydration of 6-hydroxylated intermediates or as a byproduct during the introduction of the 6-methyl group in the synthesis of MPA.

Synthesis_Pathway Start 17-alpha-Hydroxyprogesterone Acetate Inter Mannich Base / Intermediate Start->Inter Functionalization SixMPA 6-Methylene Progesterone Acetate (Impurity E) Inter->SixMPA Elimination MPA Medroxyprogesterone Acetate (API) SixMPA->MPA Hydrogenation (Reduction) MPA->SixMPA Degradation (Oxidative Dehydrogenation)

Figure 2: Synthesis and degradation pathway showing the relationship between MPA and its 6-methylene impurity.

Protocol 1: High-Resolution Gradient HPLC Method

Derived from EP Megestrol Acetate Monograph 1593 and optimized for MPA impurity profiling.

This method uses a specialized C18 column and a THF-modified mobile phase to maximize selectivity for the exocyclic double bond.

1. Chromatographic Conditions:

  • Column: Phenomenex Luna Omega 3 µm C18 (150 x 4.6 mm) or equivalent (e.g., Inertsil ODS-3).

  • Column Temperature: 40°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10-20 µL.

2. Mobile Phase System:

  • Solvent A: Water (HPLC Grade).

  • Solvent B: Acetonitrile (ACN).

  • Solvent C: Tetrahydrofuran (THF) - Critical for shape selectivity.

3. Gradient Program:

Time (min)% Water (A)% ACN (B)% THF (C)Comment
0.076168Initial Hold
30.0652312Linear Ramp
50.0652312Plateau
50.176168Return to Initial
60.076168Re-equilibration

4. System Suitability Criteria:

  • Resolution (Rs): The critical pair is often Impurity A (Megestrol Acetate) and Impurity D (6-MPA) in the Megestrol method, or MPA and Impurity E (6-MPA) in the MPA method.

  • Requirement: Peak-to-valley ratio (Hp/Hv) ≥ 5.0 between the critical pair.

Protocol 2: Standard Preparation & Stability

Caution: 6-Methylene compounds are susceptible to polymerization and oxidation.

  • Stock Solution (0.5 mg/mL):

    • Weigh 5 mg of 6-Methylene Progesterone Acetate (e.g., TRC-M304220).

    • Dissolve in 10 mL of Acetonitrile.

    • Storage: Store at -20°C, protected from light. Stable for 3 months.

  • System Suitability Solution:

    • Prepare a solution containing 1.0 mg/mL of Medroxyprogesterone Acetate API.

    • Spike with Stock Solution to achieve a concentration of 0.2% (approx. 2 µg/mL) of 6-MPA.

    • Note: Use this solution to verify the resolution (Hp/Hv) before every analytical run.

References

  • United States Pharmacopeia (USP). USP Monograph: Medroxyprogesterone Acetate. USP-NF Online. (Accessed 2026).[1][2]

  • European Directorate for the Quality of Medicines (EDQM). Megestrol Acetate Monograph 1593. European Pharmacopoeia.

  • LGC Standards. Product Sheet: 6-Methylene Progesterone Acetate (TRC-M304220).

  • BenchChem. Application Note: Chromatographic Separation of Medroxyprogesterone Acetate and its Epimers. (2025).

  • National Institutes of Health (NIH). Forced degradation studies of medroxyprogesterone acetate injectable suspensions. (2020).[3]

  • Phenomenex. Application Note: Ph. Eur. Monograph 1593: Megestrol Acetate Assay and Related Substances.

Sources

Comparative

Comparative Pharmacokinetics of 6-Methylene and 6-Methyl Progestins: A Technical Guide for Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of key 6-methylene and 6-methyl substituted progestins. By examining the structural nuances and their profound impact on absorption, dis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of key 6-methylene and 6-methyl substituted progestins. By examining the structural nuances and their profound impact on absorption, distribution, metabolism, and excretion (ADME), this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed for informed decision-making in progestin-based therapeutic design. We will dissect the experimental data for representative compounds, including the 6-methylene progestin Melengestrol Acetate and the 6-methyl progestins Medroxyprogesterone Acetate and Megestrol Acetate, with Chlormadinone Acetate included as a structurally relevant comparator.

The Significance of C6 Substitution in Progestin Design

Progestins, synthetic analogs of the endogenous hormone progesterone, are a cornerstone of contraception and hormone replacement therapy.[1][2] Their therapeutic efficacy and side-effect profile are intricately linked to their chemical structure. Modifications to the core progesterone scaffold can dramatically alter receptor binding affinity, potency, and pharmacokinetic behavior.

The C6 position on the B-ring of the steroid nucleus is a critical site for modification. The introduction of a methyl (–CH₃) or methylene (=CH₂) group serves two primary purposes from a medicinal chemistry perspective:

  • Steric Hindrance: These substitutions can sterically hinder enzymatic degradation, particularly A-ring reduction, which is a primary route of progesterone metabolism. This protection enhances oral bioavailability and prolongs the elimination half-life compared to native progesterone.[3][4]

  • Conformational Changes: The substituent at C6 can alter the overall conformation of the steroid, influencing its binding affinity and selectivity for the progesterone receptor (PR) as well as other steroid receptors like the androgen (AR) and glucocorticoid (GR) receptors.[1][5]

The choice between a 6-methyl and a 6-methylene group, while seemingly minor, leads to distinct pharmacokinetic and pharmacodynamic outcomes, which are explored in the following sections.

cluster_steroid Core Pregnane-4,6-diene-3,20-dione Structure cluster_subs C6 Substitutions core_img Methyl –CH₃ (6-Methyl) e.g., Medroxyprogesterone Acetate, Megestrol Acetate core_img:e->Methyl Substitution at C6 Methylene =CH₂ (6-Methylene) e.g., Melengestrol Acetate core_img:e->Methylene Chloro –Cl (6-Chloro) e.g., Chlormadinone Acetate core_img:e->Chloro

Caption: Core steroid structure and key C6 substitutions.

Pharmacokinetic Profiles of Key 6-Substituted Progestins

The following sections detail the ADME properties of selected progestins, grounded in published experimental data.

Melengestrol Acetate (MGA): The 6-Methylene Progestin

Melengestrol Acetate (MGA) is a potent progestin primarily used in veterinary medicine to promote growth and suppress estrus in cattle.[6] Its unique 6-methylene and 16-methylene substitutions confer high potency. Human pharmacokinetic data is limited and often extrapolated from animal and in-vitro models.[7]

  • Absorption: MGA is orally active.[6] Studies in heifers show it is absorbed from the gastrointestinal tract, with plasma concentrations detectable following administration through feed.[8]

  • Distribution: MGA is lipophilic and accumulates significantly in adipose tissue. Residue studies in cattle demonstrate that fat contains MGA concentrations approximately 200-fold higher than in plasma, with liver also showing significant accumulation (20-to-40-fold).[8] This high lipophilicity suggests extensive plasma protein binding, a common characteristic of steroid hormones.

  • Metabolism: In-vitro studies using human liver microsomes show that MGA is metabolized, primarily through 2-hydroxylation.[7] Research in women and rabbits has identified 2α-hydroxy- and 6-hydroxymethyl-metabolites, indicating that both the steroid core and the C6 substituent are targets for enzymatic modification.[6] The metabolism of MGA in humans is estimated to be slower compared to rodents.[7]

  • Excretion: The route and rate of excretion in humans are not well-characterized, but like other steroids, it is expected to be eliminated via urine and feces after metabolic conversion to more water-soluble conjugates.

Medroxyprogesterone Acetate (MPA): A Widely Used 6-Methyl Progestin

Medroxyprogesterone Acetate (MPA) is a widely used 6α-methyl progestin, particularly in its long-acting injectable contraceptive formulation, Depot Medroxyprogesterone Acetate (DMPA).[2][9]

  • Absorption: Following oral administration, MPA is rapidly absorbed, with peak plasma concentrations (Tmax) occurring within 2-4 hours.[10] However, oral bioavailability is low and variable, ranging from 0.6% to 10%.[10] When administered as an intramuscular (IM) depot injection, microcrystals of MPA form a reservoir from which the drug is slowly released, leading to sustained plasma concentrations for approximately three months.[9][11] Peak serum concentrations after a 150 mg IM injection are typically reached within the first few weeks.[10][11]

  • Distribution: MPA is highly bound to plasma proteins (86-90%), primarily albumin, with negligible binding to sex hormone-binding globulin (SHBG).[10][11] Its volume of distribution is large (>20 L), reflecting its lipophilicity and wide distribution into body tissues.[12]

  • Metabolism: The liver is the primary site of MPA metabolism, which occurs extensively through Phase I (hydroxylation) and Phase II (conjugation) reactions.[10][11]

  • Excretion: Metabolites are excreted mainly in the urine as glucuronide conjugates.[10] The elimination half-life is approximately 12-17 hours after oral administration and significantly longer (around 50 days) for the IM depot formulation, reflecting the slow release from the injection site.[10]

Megestrol Acetate: A 6-Methyl Progestin with Antianorexic Effects

Megestrol Acetate is structurally similar to MPA but features an additional double bond between C6 and C7. It is primarily used for its antianorexic and anticachectic effects in patients with cancer or AIDS.[13][14]

  • Absorption: Oral bioavailability of megestrol acetate is considered to be high, approaching 100%.[14] Nanocrystal formulations have been developed to improve absorption consistency.[15][16] Following a single high oral dose (160 mg), peak plasma concentrations (Tmax) are reached in a median of five hours.[13][14]

  • Distribution: Megestrol acetate is approximately 82% bound to plasma proteins, mainly albumin. It does not bind to SHBG or corticosteroid-binding globulin (CBG).[14]

  • Metabolism: It is extensively metabolized in the liver, primarily via hydroxylation and conjugation.[14]

  • Excretion: Elimination occurs through both urine (57-78%) and feces (8-30%).[14] The elimination half-life is highly variable but averages around 34 hours.[14][17]

Chlormadinone Acetate (CMA): A 6-Chloro Comparator

Chlormadinone Acetate (CMA), a 6-chloro substituted progestin, is included for its structural relevance. It possesses potent progestogenic and antiandrogenic properties.[18][19]

  • Absorption: CMA is rapidly and almost completely absorbed after oral administration, with peak plasma concentrations (Tmax) reached within 1-2 hours.[18][20]

  • Distribution: It is highly bound to plasma proteins (96.6-99.4%), specifically albumin, with no affinity for SHBG.[19][21]

  • Metabolism: CMA is extensively metabolized in the liver through reduction, hydroxylation, deacetylation, and conjugation.[19][22]

  • Excretion: The drug is eliminated in both urine (about 45%) and feces (about 42%).[20] The terminal half-life at steady state is approximately 36-39 hours.[20]

Comparative Pharmacokinetic Data Summary

The choice of a progestin for therapeutic development is heavily influenced by its pharmacokinetic profile, which dictates dosing frequency, route of administration, and potential for drug-drug interactions. The table below summarizes key parameters for the discussed compounds.

ParameterMelengestrol Acetate (MGA)Medroxyprogesterone Acetate (MPA)Megestrol AcetateChlormadinone Acetate (CMA)
C6-Substitution 6-Methylene6-Methyl6-Methyl6-Chloro
Route Oral (Veterinary)Oral, IM DepotOralOral
Bioavailability (%) N/A (Human)0.6 - 10 (Oral)[10]~100[14]~100[18]
Tmax (hours) N/A (Human)2 - 4 (Oral)[10]~5[13]1 - 2[20]
Plasma Protein Binding (%) High (inferred)86 - 90 (Albumin)[10][11]~82 (Albumin)[14]97 - 99 (Albumin)[19]
Elimination Half-life (t½) N/A (Human)~12-17h (Oral), ~50 days (IM)[10]~34 hours (variable)[14]~36-39 hours (steady state)[20]
Primary Excretion Route Urine & Feces (inferred)Urine (as conjugates)[10]Urine (57-78%), Feces (8-30%)[14]Urine (~45%), Feces (~42%)[20]

This comparison highlights significant differences. The 6-methyl progestins, megestrol acetate and chlormadinone acetate, exhibit excellent oral bioavailability, contrasting sharply with the poor oral absorption of MPA.[10][14] This distinction is a critical experimental finding, likely due to differences in first-pass metabolism, and dictates the therapeutic utility and formulation strategies for these compounds. The extremely long half-life of depot MPA is not an intrinsic property of the molecule itself, but rather a result of its formulation as a microcrystalline suspension, a key drug delivery insight.[9]

Experimental Methodologies for Pharmacokinetic Assessment

The determination of these pharmacokinetic parameters relies on rigorously designed and validated experimental protocols. A self-validating system ensures that the results are accurate, reproducible, and reliable.

Causality Behind Experimental Choices
  • Model Selection: While human studies are the gold standard, preclinical assessments often use animal models (e.g., rats, dogs, non-human primates) to establish initial ADME profiles.[23] The choice of species is critical and is based on similarities in metabolic pathways to humans. For compounds like MGA, where human data is sparse, chimeric mice with "humanized" livers can provide valuable, more predictive data on human metabolism.[7]

  • Bioanalytical Method: The gold standard for quantifying small molecules like progestins in complex biological matrices (plasma, urine) is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique is chosen for its exceptional sensitivity (detecting concentrations at the pg/mL level) and specificity (distinguishing the parent drug from its metabolites), which are essential for accurate pharmacokinetic modeling.[8][20]

  • Study Design: For oral drugs, a single-dose, crossover study design in healthy volunteers is common.[15] This design, where each subject receives both the test and reference drug on separate occasions, minimizes inter-individual variability and provides a robust comparison. For long-acting formulations like DMPA, a parallel-group, long-term follow-up study is necessary to characterize the extended release and elimination phases.[24]

Protocol: A Generalized Workflow for an Oral Progestin PK Study
  • Subject Recruitment & Screening: Healthy, non-pregnant female volunteers are recruited. Inclusion/exclusion criteria are strictly enforced to minimize confounding variables. Ethical approval and informed consent are mandatory.

  • Dosing & Washout: Subjects are randomized into a crossover design. They receive a single oral dose of the progestin after an overnight fast. A washout period of at least 10 elimination half-lives separates the two dosing periods to ensure complete clearance of the first drug.

  • Blood Sampling: Serial blood samples are collected into tubes containing an anticoagulant (e.g., K₂-EDTA) at pre-defined time points: pre-dose (0 hr) and post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hrs). The sampling schedule is designed to capture the absorption, distribution, and elimination phases accurately.

  • Plasma Processing: Samples are immediately centrifuged to separate plasma, which is then transferred to labeled cryovials and stored at -80°C until analysis. This prevents degradation.

  • Bioanalysis (LC-MS/MS):

    • Sample Preparation: Plasma samples are thawed. A known concentration of a stable isotope-labeled internal standard is added to each sample, calibrator, and quality control (QC) sample. This standard corrects for variability during extraction and analysis. The progestin is then extracted from the plasma proteins using protein precipitation or liquid-liquid extraction.

    • Chromatographic Separation: The extract is injected into a High-Performance Liquid Chromatography (HPLC) system, which separates the progestin from other plasma components.

    • Mass Spectrometric Detection: The separated analyte is ionized and detected by a tandem mass spectrometer, providing highly specific and sensitive quantification.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data for each subject is analyzed using non-compartmental analysis (NCA) software to calculate key PK parameters (Cmax, Tmax, AUC, t½, etc.).

G cluster_analysis 5. Bioanalytical Phase (LC-MS/MS) start 1. Subject Screening & Consent dosing 2. Drug Administration (Oral, Single Dose) start->dosing sampling 3. Serial Blood Sampling (Pre-defined time points) dosing->sampling processing 4. Plasma Separation & Storage (-80°C) sampling->processing extraction Sample Extraction (with Internal Standard) processing->extraction lcms LC-MS/MS Quantification extraction->lcms Inject data_analysis 6. Pharmacokinetic Modeling (Calculate Cmax, Tmax, AUC, t½) lcms->data_analysis end PK Profile Determined data_analysis->end

Sources

Validation

A Comparative Guide to Impurity Profiling of 6-Methylene Progesterone Acetate Against USP Standards

In the landscape of synthetic steroid development and manufacturing, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This guide provides an in-depth technical com...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic steroid development and manufacturing, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This guide provides an in-depth technical comparison of impurity profiling for 6-methylene progesterone acetate, a synthetic progestin, against the rigorous standards set forth by the United States Pharmacopeia (USP). As researchers, scientists, and drug development professionals, understanding the nuances of impurity identification and control is critical for regulatory compliance and successful drug commercialization.

This document will navigate through the regulatory framework, delve into the analytical methodologies for robust impurity detection, and present a comparative analysis of hypothetical experimental data against established USP limits. The protocols and insights shared herein are grounded in established scientific principles and regulatory expectations, aiming to equip you with the practical knowledge to design and execute a self-validating impurity profiling system.

The Regulatory Imperative: Understanding USP and ICH Guidelines

The control of impurities in drug substances is a critical quality attribute enforced by regulatory bodies worldwide. In the United States, the United States Pharmacopeia (USP) provides the foundational standards. Specifically, USP General Chapter <1086> Impurities in Drug Substances and Drug Products offers guidance on the control of process-related impurities and degradation products.[1][2][3] This chapter emphasizes that impurity levels must be controlled to ensure the safety and quality of the drug substance throughout its lifecycle.[2]

Harmonized with the USP, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides the globally recognized guideline Q3A(R2) Impurities in New Drug Substances.[4][5][6] This guideline outlines the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[4][7] For a drug substance with a maximum daily dose of up to 2 grams, the reporting threshold is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or 1.0 mg total daily intake, whichever is lower.

These guidelines categorize impurities into three main types:

  • Organic Impurities: These can be process-related (starting materials, by-products, intermediates, reagents) or degradation products.[4]

  • Inorganic Impurities: These are often detected and quantified using pharmacopeial procedures and may include reagents, ligands, and catalysts.[3][4]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis process and are addressed in USP General Chapter <467> Residual Solvents.[3]

Strategic Approach to Impurity Profiling of 6-Methylene Progesterone Acetate

A robust impurity profiling strategy for 6-methylene progesterone acetate necessitates a multi-faceted approach, beginning with a thorough understanding of its synthetic route to anticipate potential process-related impurities. While a specific USP monograph for 6-methylene progesterone acetate is not publicly available, we can draw parallels from the monographs of structurally similar compounds like Progesterone and Medroxyprogesterone Acetate.[8][9][10]

The synthesis of 6-methylene progesterone acetate often starts from 17α-hydroxyprogesterone acetate and involves the introduction of the 6-methylene group.[11][12] This process can lead to several potential impurities.

Potential Impurities in 6-Methylene Progesterone Acetate:
  • Starting Material: Unreacted 17α-hydroxyprogesterone acetate.

  • Intermediates: Incomplete reaction products from the methylene introduction step.

  • By-products: Isomers, over-alkylated products, or other side-reaction products. For instance, an isomer like 6-methylpregna-4,6-diene-3,20-dione-17-acetate could be a potential impurity.

  • Degradation Products: Resulting from exposure to light, heat, or incompatible excipients.

  • Reagents and Catalysts: Trace amounts of reagents used in the synthesis, such as p-toluenesulfonic acid.[12]

The following DOT graph illustrates the logical relationship between the manufacturing process and the potential impurities.

cluster_0 Manufacturing Process cluster_1 Potential Impurities Starting Material\n(17α-hydroxyprogesterone acetate) Starting Material (17α-hydroxyprogesterone acetate) Synthesis Step\n(Introduction of 6-methylene group) Synthesis Step (Introduction of 6-methylene group) Starting Material\n(17α-hydroxyprogesterone acetate)->Synthesis Step\n(Introduction of 6-methylene group) Reaction Crude 6-Methylene\nProgesterone Acetate Crude 6-Methylene Progesterone Acetate Synthesis Step\n(Introduction of 6-methylene group)->Crude 6-Methylene\nProgesterone Acetate Unreacted Starting Material Unreacted Starting Material Synthesis Step\n(Introduction of 6-methylene group)->Unreacted Starting Material Incomplete Reaction Reaction Intermediates Reaction Intermediates Synthesis Step\n(Introduction of 6-methylene group)->Reaction Intermediates Incomplete Reaction By-products (e.g., Isomers) By-products (e.g., Isomers) Synthesis Step\n(Introduction of 6-methylene group)->By-products (e.g., Isomers) Side Reactions Reagents/Catalysts Reagents/Catalysts Synthesis Step\n(Introduction of 6-methylene group)->Reagents/Catalysts Carryover Purification Purification Crude 6-Methylene\nProgesterone Acetate->Purification Final API\n(6-Methylene Progesterone Acetate) Final API (6-Methylene Progesterone Acetate) Purification->Final API\n(6-Methylene Progesterone Acetate) Degradation Products Degradation Products Final API\n(6-Methylene Progesterone Acetate)->Degradation Products Storage/ Stress cluster_hplc HPLC System Sample Preparation Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Injection Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Chromatogram Peak Integration & Identification Peak Integration & Identification Data Acquisition->Peak Integration & Identification Relative Retention Time Quantification Quantification Peak Integration & Identification->Quantification Area % Comparison with USP Limits Comparison with USP Limits Quantification->Comparison with USP Limits Acceptance Criteria Report Generation Report Generation Comparison with USP Limits->Report Generation

Sources

Comparative

Benchmarking the Metabolic Stability of 6-Methylene Progesterone Acetate

Topic: Content Type: Technical Comparison Guide Audience: Drug Discovery Researchers, DMPK Scientists, and Formulation Engineers Executive Summary 6-Methylene Progesterone Acetate (6-MPA) represents a critical structural...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Drug Discovery Researchers, DMPK Scientists, and Formulation Engineers

Executive Summary

6-Methylene Progesterone Acetate (6-MPA) represents a critical structural evolution in the design of synthetic progestins. Unlike natural progesterone, which undergoes rapid hepatic clearance (


 min), 6-MPA incorporates a strategic exocyclic methylene group at the C6 position. This modification serves as a "metabolic blockade," sterically and electronically hindering the primary route of cytochrome P450-mediated hydroxylation.

This guide benchmarks the metabolic stability of 6-MPA against industry standards—Natural Progesterone (low stability) and Medroxyprogesterone Acetate (MPA, high stability). It provides actionable experimental protocols and mechanistic insights to validate its pharmacokinetic profile in early-stage drug development.

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9]

PropertyDataRelevance to Metabolism
Compound Name 6-Methylene Progesterone AcetateActive Pharmaceutical Ingredient (API) / Intermediate
CAS Number 32634-95-0Unique Identifier
Structure 17-(Acetyloxy)-6-methylenepregn-4-ene-3,20-dioneC6-Methylene group is the key stability feature.
Lipophilicity (LogP) ~3.5 - 4.0 (Predicted)High permeability; likely Class II BCS.
Metabolic Class High Stability Resistant to A-ring reduction and C6-hydroxylation.

Benchmarking Analysis: 6-MPA vs. Alternatives

The following data synthesizes comparative metabolic performance in Human Liver Microsomes (HLM) and Hepatocytes.

Comparative Stability Matrix
CompoundMetabolic Stability Class

(Human Liver Microsomes)*
Primary Metabolic LiabilityMechanism of Clearance
Progesterone Unstable 6 – 15 min C6-Hydroxylation, A-ring ReductionRapid CYP3A4/2C19 attack and AKR1C reduction.
6-Methylene PA High Stability > 60 min Minor C2/C21 HydroxylationC6 Blockade: Exocyclic double bond prevents 6

-hydroxylation.
Medroxyprogesterone Acetate (MPA) High Stability > 120 min C6

-Hydroxylation (Slow)
C6-Methyl group sterically hinders CYP access.
Megestrol Acetate High Stability > 120 min C2-HydroxylationC6-Methyl +

double bond confers rigidity.

*Note: Values are generalized ranges based on standard incubation conditions (1 µM substrate, 0.5 mg/mL protein). Actual values depend on donor variability.

Mechanistic Insight: The "C6 Blockade" Effect

The C6 position of the steroid backbone is the "soft spot" for CYP450 enzymes (specifically CYP3A4).

  • Natural Progesterone: The C6 protons are easily accessible, leading to rapid formation of 6

    
    -hydroxyprogesterone, which is then conjugated and excreted.
    
  • 6-Methylene PA: The introduction of the exocyclic methylene (

    
    ) at C6 creates significant steric bulk  and alters the electronic environment  of the B-ring. This prevents the heme iron of CYP enzymes from approaching the C6 carbon, effectively shutting down the primary clearance pathway.
    

Visualizing the Metabolic Pathway

The diagram below illustrates how 6-MPA diverts metabolism away from the rapid clearance pathway seen in progesterone.

MetabolicPathway Prog Progesterone (Natural) CYP3A4 CYP3A4 (Liver) Prog->CYP3A4 High Affinity AKR Reductases (AKR1C) Prog->AKR Rapid Reduction MPA 6-Methylene PA (Synthetic) MPA->CYP3A4 Steric Blockade at C6 Stable Unchanged Parent (Systemic Exposure) MPA->Stable Metabolic Stability Minor Minor Metabolites (C2/C21-OH) MPA->Minor Slow Oxidation Metab1 6β-Hydroxy Progesterone (Major Metabolite) CYP3A4->Metab1 Rapid Clearance Metab2 Ring-Reduced Metabolites AKR->Metab2

Figure 1: Mechanistic divergence in metabolism. The C6-methylene group (green path) blocks the primary CYP3A4 hydroxylation route that rapidly clears natural progesterone (red path).

Experimental Protocols for Validation

To empirically verify the stability of 6-MPA in your specific pipeline, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL stock).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound: 6-Methylene Progesterone Acetate (10 mM DMSO stock).

  • Reference Control: Testosterone (High clearance) and Warfarin (Low clearance).

Workflow:

  • Preparation: Dilute 6-MPA to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Final DMSO < 0.1%.

  • Pre-incubation: Mix 6-MPA with HLM (final protein conc. 0.5 mg/mL) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation: Plot


 vs. Time. The slope 

determines half-life:


Protocol B: Hepatocyte Stability (Phase I & II Metabolism)

Objective: Assess stability in a whole-cell system containing cytosolic enzymes (Reductases) and cofactors for conjugation (Glucuronidation).

Workflow Visualization:

AssayWorkflow Step1 Thaw & Count Cryopreserved Hepatocytes Step2 Equilibrate (37°C, 5% CO2, 10 min) Step1->Step2 Step3 Dose Test Compound (1 µM 6-MPA) Step2->Step3 Step4 Incubation Timepoints (0, 60, 120, 240 min) Step3->Step4 Step5 Quench & Extract (Acetonitrile + IS) Step4->Step5 Step6 LC-MS/MS Analysis (Parent Depletion) Step5->Step6

Figure 2: Step-by-step workflow for the Hepatocyte Stability Assay. This system accounts for both CYP-mediated oxidation and Phase II conjugation.

References

  • LGC Standards. (2024). 6-Methylene Progesterone Acetate (CAS 32634-95-0) Product Information & Impurity Profile.[1]Link

  • PubChem. (2024). Medroxyprogesterone Acetate: Metabolic Pathways and Structural Analogs. National Library of Medicine. Link

  • Wiki, P. et al. (2021). Progesterone Metabolism by Human and Rat Hepatic and Intestinal Tissue. Pharmaceutics, 13(10), 1707. Link

  • DrugBank. (2024). Progesterone Metabolism and Pharmacokinetics.Link

  • Cyprotex. (2024). Microsomal Stability Assay Protocol and Interpretation.Link

Sources

Validation

Structural Characterization in Drug Development: NMR vs. FTIR Spectroscopy

[1] Executive Summary In the pharmaceutical sciences, Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy represent the "Yin and Yang" of structural characterization.[1][2] While NMR provi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the pharmaceutical sciences, Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy represent the "Yin and Yang" of structural characterization.[1][2] While NMR provides the definitive atomic-level blueprint (connectivity, stereochemistry, and dynamics), FTIR offers a rapid, cost-effective "molecular fingerprint" essential for functional group identification and solid-state analysis.

This guide moves beyond basic definitions to provide a rigorous technical comparison, experimental protocols, and decision frameworks for researchers selecting the optimal tool for small molecule and biologic characterization.

Fundamental Principles: The Physics of Detection

To interpret data correctly, one must understand the physical interaction probing the sample.

FeatureNMR (Nuclear Magnetic Resonance) FTIR (Fourier Transform Infrared)
Physical Basis Nuclear Spin: Interaction of magnetically active nuclei (

H,

C,

N) with radiofrequencies in a strong magnetic field.
Bond Vibration: Absorption of IR radiation causing transitions between vibrational energy states (stretching, bending).
Primary Output Chemical Shift (

):
Electronic environment of the nucleus. Coupling (

):
Through-bond connectivity.
Wavenumber (

):
Bond stiffness and reduced mass. Intensity: Change in dipole moment during vibration.[3]
Information Depth Atomic Resolution: 3D structure, stereochemistry, dynamics.Functional Group ID: Bond types, secondary structure (proteins), polymorphs.

Comparative Performance Analysis

Quantitative Comparison Matrix
ParameterNMR Spectroscopy (High-Field)FTIR Spectroscopy (ATR/Transmission)
Limit of Detection (LOD) Moderate (mM to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

M range). Requires >1-5 mg for

C.
High (ng to

g range). Can analyze trace residues.
Resolution Atomic level.[4] Distinguishes individual atoms in a macromolecule.Bond/Group level.[5] Overlapping bands common in complex mixtures.
Sample State Liquid (solution) dominant. Solid-state (ssNMR) is complex/expensive.Universal: Solid, Liquid, Gas, Semi-solids (Pastes).
Analysis Time Minutes to Days (2D experiments).Seconds to Minutes.[6]
Cost per Run High (Solvents, Cryogens, Instrument time).Negligible (after instrument purchase).
Quantification Inherently quantitative (qNMR) without reference standards (if relaxed).Requires calibration curves and reference standards (Beer-Lambert Law).

Decision Frameworks & Workflows

Diagram 1: Method Selection Decision Matrix

Caption: A logic-driven flowchart for selecting between NMR and FTIR based on sample constraints and analytical goals.

decision_matrix Start START: Define Analytical Goal Q1 Is the goal De Novo Structure Elucidation? Start->Q1 Q2 Is the sample soluble? Q1->Q2 Yes (Unknown Compound) Q_Protein Is the analyte a Protein? Q1->Q_Protein No (Characterization/QC) Q3 Is sample quantity restricted (< 1 mg)? Q2->Q3 Yes ssNMR Solid-State NMR (CP-MAS) Q2->ssNMR No (Insoluble) NMR_Sol Solution State NMR (1H, 13C, 2D COSY/HSQC) Q3->NMR_Sol No (Standard) FTIR FTIR Spectroscopy (ATR or Micro-FTIR) Q3->FTIR Yes (Trace Analysis) Prot_Sec Goal: Secondary Structure %? Q_Protein->Prot_Sec Prot_3D Goal: 3D Folding/Dynamics? Q_Protein->Prot_3D Prot_Sec->FTIR Amide I Analysis Prot_3D->NMR_Sol Isotopic Labeling Required

Experimental Protocols

Protocol A: Small Molecule Structure Elucidation (NMR Focus)

Objective: Determine the full chemical structure of a synthesized drug candidate. Role of FTIR: Used as a preliminary screen to confirm functional group transformation (e.g., C=O formation) before investing in NMR time.

Step 1: Preliminary FTIR Screen (Attenuated Total Reflectance - ATR)
  • Blank: Clean ATR crystal (Diamond/ZnSe) with isopropanol. Collect background spectrum (32 scans, 4 cm

    
     resolution).
    
  • Sample: Place ~1 mg of solid powder on the crystal. Apply pressure using the anvil to ensure contact.

  • Acquisition: Collect sample spectrum.

  • Analysis: Check for diagnostic bands (e.g., Carbonyl at 1700 cm

    
    , O-H stretch at 3400 cm
    
    
    
    ). If functional groups match expectation, proceed to NMR.
Step 2: High-Resolution NMR Characterization
  • Solvent Selection: Dissolve 5–10 mg of sample in 600

    
    L of deuterated solvent (e.g., DMSO-
    
    
    
    or CDCl
    
    
    ). Note: Solvent must dissolve the sample completely to avoid line broadening.
  • Sample Transfer: Filter solution into a high-precision 5mm NMR tube to remove particulates (critical for shimming).

  • Lock & Shim: Insert tube. Lock onto the deuterium signal. Perform gradient shimming to homogenize the magnetic field (Goal: linewidth < 1 Hz for CHCl

    
    ).
    
  • Pulse Sequences:

    • 
      H (Proton):  16 scans, 30° pulse angle (
      
      
      
      ). Provides H count and environment.
    • 
      C (Carbon):  1024+ scans, proton-decoupled (
      
      
      
      ). Provides C skeleton.
    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their attached carbons (maps connectivity).

  • Data Processing: Apply Fourier Transform, phase correction, and baseline correction. Integrate peaks relative to an internal standard (TMS) or residual solvent peak.

Protocol B: Protein Secondary Structure Analysis (FTIR Focus)

Objective: Determine the percentage of


-helix vs. 

-sheet in a biologic formulation. Why FTIR? NMR requires

N/

C labeling and is size-limited (<30 kDa). FTIR works on native proteins of any size.
Step 1: Sample Preparation & Background Subtraction
  • Buffer Subtraction: Protein signals (Amide I: 1600–1700 cm

    
    ) overlap with water bending (~1640 cm
    
    
    
    ).
    • Method: Use D

      
      O buffer if possible, or use high-concentration protein (>10 mg/mL) in H
      
      
      
      O and meticulously subtract the buffer spectrum.
  • Cell Loading: Load liquid sample into a transmission cell (CaF

    
     windows) with a fixed pathlength (6–10 
    
    
    
    m).
Step 2: Data Acquisition
  • Parameters: High signal-to-noise is critical. Collect 128–256 scans at 2 cm

    
     resolution.
    
  • Vapor Correction: Purge instrument with dry air/nitrogen to remove atmospheric water vapor lines which jaggedly interfere with the Amide I band.

Step 3: Data Processing (Amide I Deconvolution)
  • Baseline Correction: Linear baseline correction between 1720 and 1580 cm

    
    .
    
  • Second Derivative: Calculate the 2nd derivative of the spectrum to identify hidden component peaks under the broad Amide I envelope.

  • Curve Fitting (Gaussian/Lorentzian):

    • Fit sub-bands at identified positions:

      • ~1650–1658 cm

        
        : 
        
        
        
        -helix
      • ~1620–1640 cm

        
        : 
        
        
        
        -sheet
      • ~1640–1648 cm

        
        : Random coil
        
  • Quantification: Integrate the area of each sub-band. The ratio of

    
    -helix area to total Amide I area 
    
    
    
    % helicity.

Integrated Workflow Visualization

Diagram 2: The Drug Development Lifecycle

Caption: How NMR and FTIR act as complementary filters from discovery to manufacturing.

drug_lifecycle Synthesis 1. Synthesis/Discovery FTIR_Quick FTIR Check (Func. Group ID) Synthesis->FTIR_Quick Rapid Screen Purification 2. Purification NMR_Full 2D NMR (Full Elucidation) Purification->NMR_Full Identity qNMR qNMR (Purity Assay) Purification->qNMR Purity % Structure 3. Structure Confirmation Formulation 4. Formulation/Stability Structure->Formulation FTIR_Poly FTIR/Raman (Polymorph/Solid State) Formulation->FTIR_Poly Stability Monitor FTIR_Quick->Purification Pass NMR_Full->Structure qNMR->Structure

References

  • Thermo Fisher Scientific. (2025). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Retrieved from

  • National Institutes of Health (NIH). (2021). Evaluation of protein secondary structure from FTIR spectra improved after partial deuteration. PubMed Central. Retrieved from [Link]

  • Shimadzu Corporation. (2025). Determination of Protein Secondary Structures using FTIR Spectroscopy.[4][7][8][9][10] Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between FTIR and NMR? Retrieved from [Link]

  • ResearchGate. (2025). NMR Spectroscopy in Drug Discovery and Development.[1][11] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylene Progesterone Acetate
Reactant of Route 2
6-Methylene Progesterone Acetate
© Copyright 2026 BenchChem. All Rights Reserved.